molecular formula C13H19NO2 B097458 n-Hexyl anthranilate CAS No. 18189-05-4

n-Hexyl anthranilate

Cat. No. B097458
CAS RN: 18189-05-4
M. Wt: 221.29 g/mol
InChI Key: YMQOKTHPONOAKK-UHFFFAOYSA-N
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Description

n-Hexyl anthranilate is an organic compound used in a variety of applications ranging from cosmetics to optical filters. It is a key platform chemical in high demand for synthesizing food ingredients, dyes, perfumes, crop protection compounds, pharmaceuticals, and plastics .


Synthesis Analysis

Anthranilate is synthesized from chorismate by anthranilate synthase (TrpED) and then converted to phosphoribosyl anthranilate by anthranilate phosphoribosyl transferase to continue the tryptophan biosynthetic pathway . Anthranilic acid can also chelate transition metals to form complexes with applications as antipathogens, photoluminescent materials, corrosion inhibitors, and catalysts .


Molecular Structure Analysis

The molecular formula of n-Hexyl anthranilate is C13H19NO2 . It is synthesized from anthranilate and involves the formation of metal anthranilate complexes .


Chemical Reactions Analysis

Anthranilate is a key metabolite involved in the aromatic amino acid biosynthetic pathway and a vital metabolite used as a precursor for the synthesis of many valuable aromatic compounds in bacteria, fungi, and plants .


Physical And Chemical Properties Analysis

n-Hexyl anthranilate has a molecular weight of 221.29 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 3 . It also has a Rotatable Bond Count of 7 .

Scientific Research Applications

However, understanding the broader context of anthranilic acid derivatives and anthracyclines could provide indirect insights into the potential research applications or chemical properties of n-Hexyl anthranilate. For instance, anthracyclines, which are chemically related to anthranilic acid derivatives, are extensively studied for their role in cancer treatment due to their ability to intercalate DNA and disrupt enzymatic processes crucial for cell replication. This mechanism of action is central to their efficacy but also to their cardiotoxicity, a significant side effect limiting their use (E. Yeh, Hui-Ming Chang, 2016; Himani Kumari, Wan-Hong Huang, M. M. Chan, 2020).

Furthermore, the exploration of anthraquinones and their derivatives from marine-derived fungi showcases the diversity of natural compounds with potential applications in pharmaceuticals, dyeing, and food colorants (M. Fouillaud, M. Venkatachalam, E. Girard-Valenciennes, Y. Caro, L. Dufossé, 2016). This suggests a potential avenue for research into n-Hexyl anthranilate's applications, given its chemical family's wide-ranging biological activities.

Future Directions

Microbial-based anthranilate production strategies have been developed to overcome the unstable and expensive supply of anthranilate via chemical synthesis from non-renewable resources . The engineered Escherichia coli strain grown in an optimized medium produced approximately 4 g/L of anthranilate in 7-L fed-batch fermentation . This shows promise for the future improvement of a sustainable process for anthranilate production .

properties

IUPAC Name

hexyl 2-aminobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-2-3-4-7-10-16-13(15)11-8-5-6-9-12(11)14/h5-6,8-9H,2-4,7,10,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMQOKTHPONOAKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC(=O)C1=CC=CC=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4066335
Record name Benzoic acid, 2-amino-, hexyl ester
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Molecular Weight

221.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

n-Hexyl anthranilate

CAS RN

18189-05-4
Record name Hexyl 2-aminobenzoate
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Record name Hexyl anthranilate
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Record name n-Hexyl anthranilate
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Record name Hexyl anthranilate
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Record name HEXYL ANTHRANILATE
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